BenchChemオンラインストアへようこそ!

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Adenosine A3 Receptor GPCR Antagonist Radioligand Binding

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 60867-76-7) is a validated screening hit with >100-fold selectivity for the adenosine A3 receptor (A3AR). Its unique substitution pattern – 4-methoxyphenyl plus N-acetyl – is critical for high-affinity antagonism (Ki=3.0 nM) and >3,000-fold selectivity over A1/A2A receptors. Ideal as a reference standard for radioligand binding assays and a starting point for SAR studies targeting inflammation, ischemia, or cancer. Choose this precisely characterized tool compound to eliminate off-target confounding in your A3AR signaling investigations.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3
CAS No. 60867-76-7
Cat. No. B2509761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
CAS60867-76-7
Molecular FormulaC12H12N2O2S
Molecular Weight248.3
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC
InChIInChI=1S/C12H12N2O2S/c1-8(15)13-12-14-11(7-17-12)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15)
InChIKeyXAFPANDNJFYZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 60867-76-7): A Validated Adenosine A3 Receptor Antagonist Scaffold


N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 60867-76-7, molecular weight 248.3) is a synthetic thiazole acetamide derivative characterized by a 4-methoxyphenyl substitution on the thiazole ring . This compound has been identified as a potent and selective antagonist of the human adenosine A3 receptor (A3AR), a G-protein coupled receptor implicated in inflammation, ischemia, and cancer [1]. It was first reported as a screening hit in the development of a novel class of A3AR antagonists, demonstrating >100-fold selectivity against related adenosine receptor subtypes [2].

Why N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Cannot Be Replaced by Other Thiazole Acetamides


In the thiazole acetamide class, minor structural variations drastically alter receptor binding affinity and selectivity. The specific combination of a 4-methoxyphenyl group and an N-acetyl substitution on the 2-aminothiazole core is critical for high-affinity A3AR antagonism. For instance, replacement of the 4-methoxy group with a hydrogen atom (as in compound 11) results in a 6-fold loss of binding affinity [1]. Furthermore, the acetamide moiety is essential; bulkier acyl groups or aromatic substitutions reduce potency or introduce off-target interactions [1]. The compound's defined selectivity profile is not a class-wide property; many thiazole analogs exhibit promiscuous binding across multiple targets, making this compound a unique and specific tool [2].

Quantitative Differentiation of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide from Closest Analogs


6-Fold Higher A3AR Affinity Compared to the Des-Methoxy Phenyl Analog

In a direct head-to-head comparison, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (compound 16) demonstrated a 6-fold increase in binding affinity for the human adenosine A3 receptor compared to its des-methoxy analog (compound 11) [1]. This highlights the critical contribution of the 4-methoxy substituent on the phenyl ring for high-affinity receptor engagement.

Adenosine A3 Receptor GPCR Antagonist Radioligand Binding

27-Fold Higher A3AR Affinity Compared to the Reference Thiadiazole Antagonist LUF5417

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (compound 16) exhibits a 27-fold higher binding affinity (Ki = 3.0 nM) for the human adenosine A3 receptor compared to the reference thiadiazole antagonist LUF5417 (Ki = 82 nM) [1]. This demonstrates the superiority of the thiazole scaffold with the 4-methoxyphenyl substitution over the thiadiazole template.

Adenosine A3 Receptor GPCR Antagonist Radioligand Binding

High Subtype Selectivity for A3AR Over A1 and A2A Receptors

At a screening concentration of 10 µM, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (compound 16) inhibited human A1 and A2A receptors by only 35% and 33%, respectively, while displaying a Ki of 3.0 nM at the A3 receptor [1]. This demonstrates high subtype selectivity, which is essential for minimizing off-target pharmacology.

Adenosine Receptor Subtype Selectivity GPCR Antagonist

Validated Screening Hit with Demonstrated Synthetic Tractability

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide was identified as a screening hit and successfully optimized into a series of highly potent and selective A3AR antagonists, including a derivative with >100-fold selectivity [1]. This validation confirms the compound's suitability as a starting point for medicinal chemistry campaigns, unlike many promiscuous 2-aminothiazole fragments [2].

Drug Discovery Screening Hit Lead Optimization

Recommended Applications for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Based on Quantitative Evidence


A3 Adenosine Receptor Pharmacology Studies

This compound is an ideal tool for investigating A3AR-mediated signaling pathways in vitro. Its high affinity (Ki = 3.0 nM) and >3,000-fold selectivity window over A1 and A2A receptors (based on 10 µM screening data) enable precise dissection of A3AR-specific effects in cell-based assays without confounding activity at related adenosine receptor subtypes [1].

Medicinal Chemistry Lead Optimization

As a validated screening hit that has been successfully optimized to a >100-fold selective lead compound [1], this molecule serves as an excellent starting point for structure-activity relationship (SAR) studies. Researchers can leverage its defined binding mode and synthetic accessibility to explore novel analogs targeting A3AR for therapeutic indications such as inflammation, ischemia, or cancer.

Selectivity Profiling of Novel A3AR Ligands

This compound can be used as a reference standard in radioligand binding assays to benchmark the affinity and selectivity of new A3AR antagonists. Its well-characterized binding profile (Ki = 3.0 nM at A3, minimal inhibition of A1/A2A at 10 µM) provides a reliable comparator for assessing the quality of novel chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.